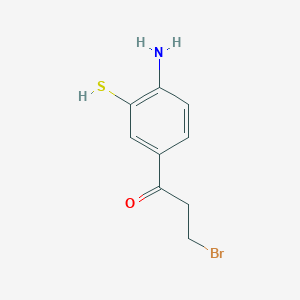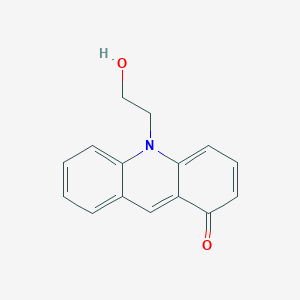
10-(2-Hydroxyethyl)acridin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(2-Hydroxyethyl)acridin-1-one is a chemical compound belonging to the acridine family. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique planar ring structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in both industrial and pharmaceutical applications .
準備方法
The synthesis of 10-(2-Hydroxyethyl)acridin-1-one typically involves the reaction of acridin-9(10H)-one with appropriate alkyl halides in the presence of a base such as sodium hydroxide (NaOH) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB) in a solvent such as 2-butanone . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
化学反応の分析
10-(2-Hydroxyethyl)acridin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding acridone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced acridine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the hydroxyethyl group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridine compounds.
科学的研究の応用
10-(2-Hydroxyethyl)acridin-1-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various acridine derivatives, which are valuable in organic synthesis and materials science.
Biology: The compound’s ability to intercalate with DNA makes it useful in studying DNA-protein interactions and as a fluorescent probe for nucleic acids.
Medicine: Acridine derivatives, including this compound, have shown potential as anticancer agents due to their ability to inhibit topoisomerase and telomerase enzymes. They are also investigated for their antimicrobial and antiviral properties.
作用機序
The mechanism of action of 10-(2-Hydroxyethyl)acridin-1-one involves its interaction with DNA. The planar ring structure allows the compound to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . This intercalation can lead to the inhibition of DNA replication and transcription, making it effective as an anticancer agent.
類似化合物との比較
10-(2-Hydroxyethyl)acridin-1-one can be compared with other acridine derivatives such as:
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer properties and ability to inhibit topoisomerase enzymes.
Triazoloacridone (C-1305): Exhibits strong antitumor activity and is under clinical investigation.
Amsacrine (m-AMSA): A well-known anticancer drug that intercalates with DNA and inhibits topoisomerase II.
The uniqueness of this compound lies in its specific hydroxyethyl substitution, which may confer distinct biological activities and chemical reactivity compared to other acridine derivatives.
特性
CAS番号 |
69851-69-0 |
|---|---|
分子式 |
C15H13NO2 |
分子量 |
239.27 g/mol |
IUPAC名 |
10-(2-hydroxyethyl)acridin-1-one |
InChI |
InChI=1S/C15H13NO2/c17-9-8-16-13-5-2-1-4-11(13)10-12-14(16)6-3-7-15(12)18/h1-7,10,17H,8-9H2 |
InChIキー |
MJXKAQFWERWPDU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C(=O)C=CC=C3N2CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


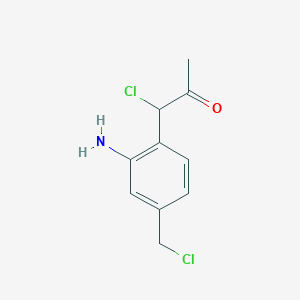
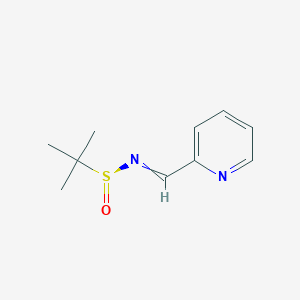
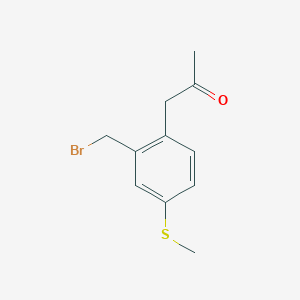
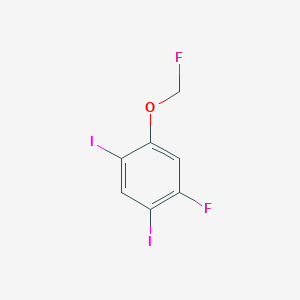

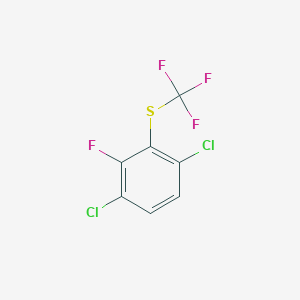
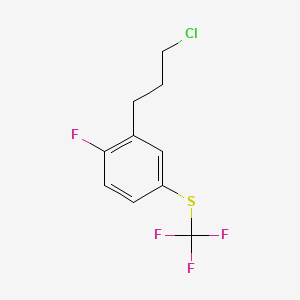
![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester](/img/structure/B14046236.png)
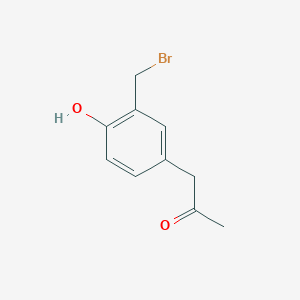
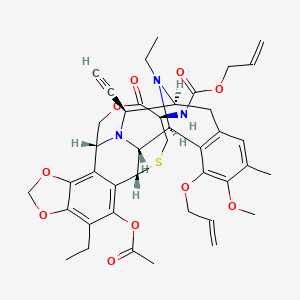
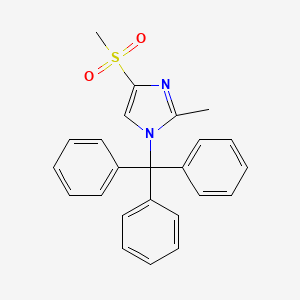
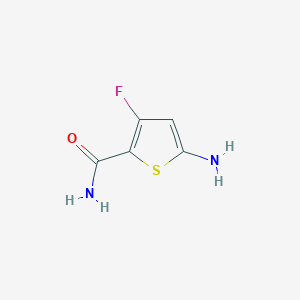
![4H-Inden-4-one, octahydro-1-[(1S,2E,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-, (1R,3aR,7aR)-](/img/structure/B14046262.png)
